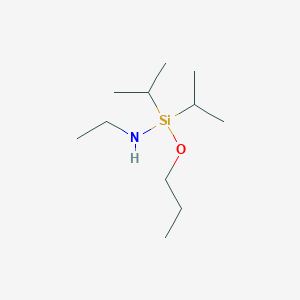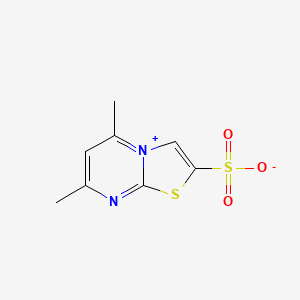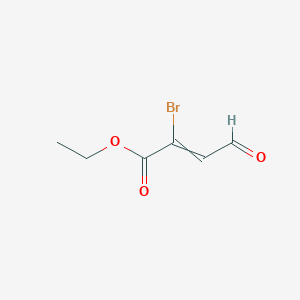![molecular formula C18H12S B14162656 1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene CAS No. 15091-34-6](/img/structure/B14162656.png)
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene is a polycyclic aromatic compound that contains a thiophene ring fused with acenaphthene and benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene can be synthesized through various methods, including the aryne reaction with alkynyl sulfides. This method involves the nucleophilic attack of sulfur or carbon from alkynyl sulfides on electrophilic aryne intermediates, followed by ring-closure . Another approach involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its photophysical properties.
Medicinal Chemistry:
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene involves its interaction with molecular targets through various pathways:
Photophysical Properties: The compound exhibits low fluorescence quantum yields, indicating nonradiative relaxation pathways.
Electronic Structure: The electronic structure of the compound facilitates efficient intersystem crossing to the triplet state, which is crucial for its applications in organic electronics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]naphtho[1,2-d]thiophene: Similar in structure but differs in the position of the benzene rings.
Benzo[b]thieno[2,3-d]thiophene: Contains an additional thiophene ring, making it structurally distinct.
Uniqueness
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene is unique due to its specific fusion of acenaphthene, benzene, and thiophene rings, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
15091-34-6 |
|---|---|
Molekularformel |
C18H12S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
3-thiapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-1(19),2(10),4,6,8,11,13,15-octaene |
InChI |
InChI=1S/C18H12S/c1-2-7-16-13(6-1)15-10-12-5-3-4-11-8-9-14(17(11)12)18(15)19-16/h1-7,10H,8-9H2 |
InChI-Schlüssel |
KLNKZFDYZKMHSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C1=CC=CC3=CC4=C2SC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate](/img/structure/B14162582.png)

![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(3-methoxy-p ropyl)-amine](/img/structure/B14162591.png)

![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)







![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)
![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)
